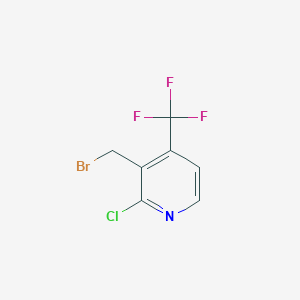

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine

Description

Key Interactions:

- -CF₃ Group : Withdraws electron density via -I effects, reducing ring basicity and directing electrophilic substitution to meta/para positions.

- -Cl Atom : Exerts -I effects but donates electrons through resonance (+M), creating localized electron-rich regions at ortho/para sites.

- -CH₂Br Group : Primarily inductive withdrawal stabilizes adjacent cationic intermediates, enhancing reactivity in nucleophilic substitutions.

The combined effects create a electron-deficient ring core , favoring reactions such as Suzuki-Miyaura couplings or SNAr substitutions at positions activated by substituents.

Comparative Analysis with Related Halogenated Pyridine Derivatives

Table 1: Structural and Electronic Comparison of Halogenated Pyridines

Key Differences:

- Reactivity : The bromomethyl group in this compound enables alkylation reactions absent in bromo-substituted analogs.

- Steric Effects : -CF₃ and -CH₂Br create bulkier environments than -OCHF₂, influencing catalyst accessibility in metal-mediated reactions.

- Electronic Tuning : Compared to -Br, the -CH₂Br group offers milder electron withdrawal, moderating ring activation for electrophilic attack.

Propriétés

IUPAC Name |

3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLHZICIGLUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A: Direct Halogenation of Pyridine Derivatives

Based on recent patents and research, direct halogenation involves the following:

Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine; chlorinating agents like phosphorus oxychloride; trifluoromethylating agents such as trifluoromethyl iodide or copper-based reagents.

Conditions: Reactions are typically performed under inert atmospheres (nitrogen or argon), at temperatures ranging from 0°C to 80°C, with careful control to prevent over-halogenation.

Pyridine derivative → Chlorination at 2-position → Trifluoromethylation at 4-position → Bromomethylation at 3-position

Method B: Multi-step Synthesis via Intermediate Compounds

Research indicates that an efficient route involves the synthesis of intermediate compounds such as 2-chloro-4-(trifluoromethyl)pyridine, followed by bromomethylation:

Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine via chlorination and trifluoromethylation, as described in recent patents, with yields often exceeding 70%.

Step 2: Bromomethylation of this intermediate using formaldehyde derivatives or paraformaldehyde in the presence of hydrobromic acid, under reflux, to afford the target compound.

Method C: Halogen Exchange and Functionalization

An alternative involves halogen exchange reactions, where chlorinated pyridines undergo bromination at the methyl group, facilitated by radical initiators such as AIBN (azobisisobutyronitrile):

Reagents: NBS, radical initiators, and solvents like acetonitrile or dichloromethane.

Conditions: Reactions performed at 60-80°C under inert atmosphere, with reaction times ranging from 4 to 12 hours.

Data Summary Table of Preparation Methods

| Method | Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Direct halogenation | NBS, PCl₅, trifluoromethylating agents | 0-80°C, inert atmosphere | 60-75 | Suitable for large-scale synthesis |

| Intermediate route | 2-chloro-4-(trifluoromethyl)pyridine + formaldehyde | Reflux, HBr, 2-4 hours | 70-85 | High regioselectivity |

| Halogen exchange | NBS, radical initiator | 60-80°C, 6-12 hours | 55-70 | Useful for specific substitution patterns |

Research Findings and Notable Insights

Patents and industrial processes emphasize mild reaction conditions with high yields and stability of intermediates, facilitating scalability.

Recent advances include the use of trifluoromethylation reagents such as trifluoromethyl iodide under catalytic conditions, enhancing regioselectivity at the 4-position.

Yield optimization often involves temperature control, choice of solvent, and the order of reagent addition to minimize side reactions and over-halogenation.

Notes on Process Optimization

Temperature control is critical to prevent over-halogenation or undesired substitution.

Solvent choice impacts reaction rate and selectivity; common solvents include acetonitrile, dichloromethane, and t-butanol.

Reaction times vary based on reagents and scale but generally range from 2 to 12 hours.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: The major product is 2-chloro-4-(trifluoromethyl)pyridine.

Applications De Recherche Scientifique

Medicinal Chemistry

Role as an Intermediate:

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and bioavailability.

Case Studies:

- Antimicrobial Agents: Research has shown that derivatives of trifluoromethylpyridine exhibit antimicrobial activity. The incorporation of the bromomethyl and chloro groups may enhance this activity by modifying the interaction with biological targets.

- Cancer Therapeutics: Some studies indicate that similar compounds can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors that are critical for tumor growth.

Organic Synthesis

Building Block for Complex Molecules:

This compound is utilized as a building block in organic synthesis due to its reactive functional groups. It can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it versatile for creating complex organic molecules .

Synthesis Methods:

The compound can be synthesized through bromination of 2-chloro-4-(trifluoromethyl)pyridine using brominating agents like N-bromosuccinimide (NBS). This method allows for selective bromination at the desired position, facilitating further chemical modifications.

Material Science

Development of Advanced Materials:

In material science, this compound is investigated for its potential use in developing materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in electronic devices or sensors .

Applications in Coatings:

Research suggests that compounds with trifluoromethyl groups can improve the durability and chemical resistance of coatings. This property makes them suitable for applications in harsh environments, such as industrial coatings and protective films.

Agricultural Chemistry

Agrochemical Synthesis:

The compound is explored for its potential use in synthesizing agrochemicals and pesticides. Its structural features may enhance the efficacy of pest control agents compared to traditional compounds .

Case Studies:

- Insecticides: Studies have indicated that trifluoromethylpyridine derivatives exhibit superior pest control properties. The incorporation of the bromomethyl group may further enhance these properties by improving binding affinity to target sites in pests .

- Herbicides: Research into herbicidal activity shows promise, with some derivatives demonstrating effective weed control while minimizing harm to crops .

Summary Table of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis | Enhances lipophilicity |

| Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |

| Material Science | Development of advanced materials | Improves durability and chemical resistance |

| Agricultural Chemistry | Synthesis of agrochemicals and pesticides | Superior pest control properties |

Mécanisme D'action

The mechanism of action of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Pyridine Derivatives

Substituent Position and Electronic Effects

The position and type of substituents critically influence the reactivity and applications of pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Bromomethyl vs. Bromo Substituents :

- The bromomethyl group (BrCH2-) in the target compound enhances reactivity in alkylation or nucleophilic substitution compared to bromo (Br-) directly attached to the pyridine ring (e.g., 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine) .

- Example: The bromomethyl group in this compound facilitates Suzuki-Miyaura coupling or amidation reactions, making it a preferred intermediate in drug synthesis .

Trifluoromethyl Position: The trifluoromethyl group at position 4 in the target compound provides strong electron-withdrawing effects, stabilizing the pyridine ring.

Chloro Substituents :

- Chloro at position 2 (meta to the pyridine nitrogen) enhances electrophilic substitution resistance compared to para-substituted analogs. This positioning is critical in maintaining stability during synthetic processes .

Activité Biologique

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a member of the trifluoromethylpyridine class, which has garnered attention in both agrochemical and pharmaceutical research. This compound exhibits a range of biological activities, including potential applications in cancer therapy, enzyme inhibition, and modulation of cellular processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 201.57 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it is known to affect histone deacetylase (HDAC) activity, which is significant for gene regulation and cancer therapy.

- Cell Signaling Modulation : The compound modulates cell signaling pathways by influencing kinase enzyme activities, thereby affecting cellular metabolism and gene expression.

Biological Activity Overview

Case Studies

- Antitumor Activity

- Enzyme Interaction

- Agrochemical Efficacy

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. The compound can cause skin burns and eye damage upon contact, highlighting the need for appropriate handling measures in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A common approach starts with chlorination at the 2-position, followed by trifluoromethylation at the 4-position. Bromination of the methyl group at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

- Key Variables : Temperature (60–80°C for bromination), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometry of halogenating agents.

- Yield Optimization : Evidence from similar pyridine derivatives suggests yields >70% are achievable with strict control of moisture and oxygen levels to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the bromomethyl group (δ ~4.3 ppm for CH₂Br) and trifluoromethyl group (δ ~120 ppm in ¹³C NMR). Adjacent substituents (Cl, CF₃) induce deshielding in aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 294.92 (calculated for C₇H₄BrClF₃N). Isotopic patterns for Br/Cl aid validation .

- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, with degradation products including HCl and Br₂ gas (monitored via TGA/DSC).

- Light Sensitivity : The bromomethyl group is prone to photolytic cleavage; store in amber vials at –20°C under inert atmosphere .

- Hydrolytic Stability : Susceptible to nucleophilic attack at the bromomethyl site in aqueous environments (pH >7). Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the bromination of 2-chloro-4-(trifluoromethyl)pyridine derivatives?

- Methodological Answer : Regioselective bromination at the 3-methyl position is complicated by competing aromatic ring bromination. Strategies include:

- Radical Stabilization : Use of CCl₄ as a solvent to stabilize bromine radicals, favoring aliphatic over aromatic substitution .

- Directing Groups : Temporary protection of the pyridine nitrogen with acetyl groups can shift selectivity, though this requires additional deprotection steps .

- Computational Guidance : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states to optimize conditions .

Q. How can computational chemistry guide the optimization of reaction mechanisms for this compound?

- Methodological Answer :

- Transition State Analysis : DFT methods (e.g., B3LYP with exact exchange corrections) model activation energies for bromination and trifluoromethylation steps, identifying rate-limiting stages .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stabilization. Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics .

- Charge Distribution Maps : Electrostatic potential surfaces reveal nucleophilic/electrophilic sites, aiding in predicting reactivity patterns .

Q. How should researchers resolve contradictory data in spectroscopic analysis or reaction outcomes?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to confirm substituent positions .

- Isotopic Labeling : Use deuterated analogs or ¹⁸O-labeled reagents to trace unexpected byproducts (e.g., hydrolysis intermediates) .

- Error Analysis : Statistical tools (e.g., Monte Carlo simulations) quantify uncertainties in kinetic data or spectral assignments .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.